molecular formula C21H21FN2O4 B11290563 8-fluoro-2-(3,4,5-trimethoxybenzoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

8-fluoro-2-(3,4,5-trimethoxybenzoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B11290563
M. Wt: 384.4 g/mol
InChI Key: PJKYMOULVPJUHH-UHFFFAOYSA-N
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Description

8-fluoro-2-(3,4,5-trimethoxybenzoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a complex organic compound that features a unique combination of functional groups, including a fluorine atom, a trimethoxybenzoyl group, and a tetrahydro-pyridoindole core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-2-(3,4,5-trimethoxybenzoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multiple steps, starting from readily available precursors. One common approach is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine derivative with a ketone under acidic conditions to form the indole core . The trimethoxybenzoyl group can be introduced through acylation reactions using appropriate acid chlorides or anhydrides . Fluorination can be achieved using electrophilic fluorinating agents such as Selectfluor .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product .

Mechanism of Action

The mechanism of action of 8-fluoro-2-(3,4,5-trimethoxybenzoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The trimethoxybenzoyl group is known to inhibit tubulin polymerization, which disrupts cell division and can lead to cell death . Additionally, the compound may interact with other proteins and enzymes involved in cellular signaling and metabolism .

Properties

Molecular Formula

C21H21FN2O4

Molecular Weight

384.4 g/mol

IUPAC Name

(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C21H21FN2O4/c1-26-18-8-12(9-19(27-2)20(18)28-3)21(25)24-7-6-17-15(11-24)14-10-13(22)4-5-16(14)23-17/h4-5,8-10,23H,6-7,11H2,1-3H3

InChI Key

PJKYMOULVPJUHH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F

Origin of Product

United States

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